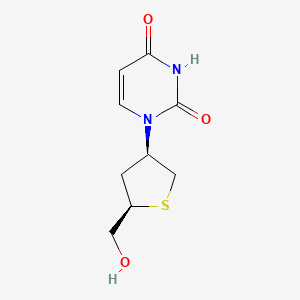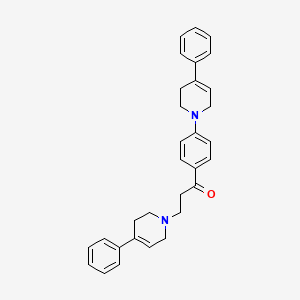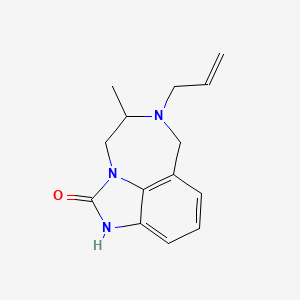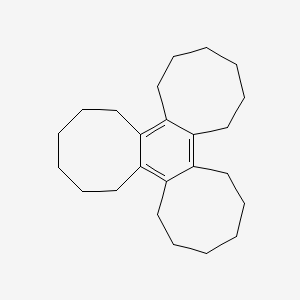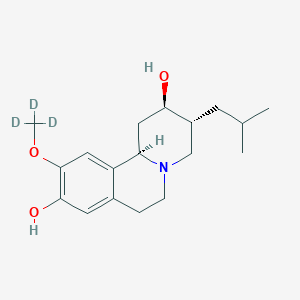
Q7Y0Exs7GL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Q7Y0Exs7GL D3-9-O-desmethyl-α-dihydrotetrabenazine , is a racemic molecule with the molecular formula C18H27NO3 . This compound is a derivative of tetrabenazine, a drug used to treat hyperkinetic movement disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D3-9-O-desmethyl-α-dihydrotetrabenazine involves multiple steps, starting from the parent compound tetrabenazine. The key steps include the selective demethylation of the 9-O-methyl group and the reduction of the α-carbon. The reaction conditions typically involve the use of strong acids or bases and specific catalysts to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
D3-9-O-desmethyl-α-dihydrotetrabenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the α-carbon, leading to different stereoisomers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 9-O position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives often exhibit different pharmacological properties and are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
D3-9-O-desmethyl-α-dihydrotetrabenazine has several scientific research applications:
Chemistry: Used as a model compound to study the effects of demethylation and reduction on the pharmacological activity of tetrabenazine derivatives.
Biology: Investigated for its effects on neurotransmitter release and uptake in neuronal cells.
Medicine: Explored as a potential treatment for movement disorders and other neurological conditions.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of D3-9-O-desmethyl-α-dihydrotetrabenazine involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of neurotransmitters into synaptic vesicles, thereby decreasing their release into the synaptic cleft. This leads to a reduction in hyperkinetic movements and other symptoms associated with movement disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabenazine: The parent compound, used to treat hyperkinetic movement disorders.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Another derivative with a similar mechanism of action but different pharmacological profile
Uniqueness
D3-9-O-desmethyl-α-dihydrotetrabenazine is unique due to its specific demethylation and reduction, which result in distinct pharmacological properties compared to its parent compound and other derivatives. Its unique structure allows for targeted studies on the effects of these modifications on VMAT inhibition and neurotransmitter dynamics .
Propriétés
Numéro CAS |
1583277-34-2 |
|---|---|
Formule moléculaire |
C18H27NO3 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(2R,3R,11bR)-3-(2-methylpropyl)-10-(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1/i3D3 |
Clé InChI |
NNGHNWCGIHBKHE-NPPLBYTGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C2CCN3C[C@H]([C@@H](C[C@@H]3C2=C1)O)CC(C)C)O |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



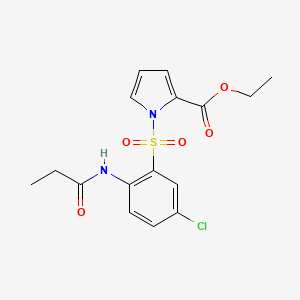
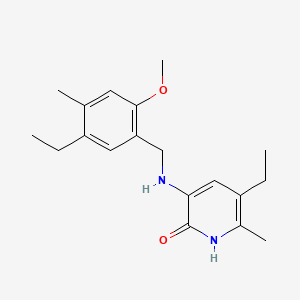

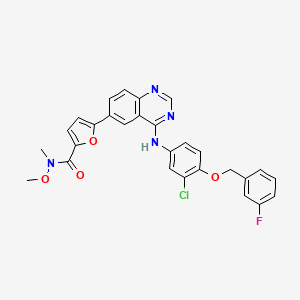
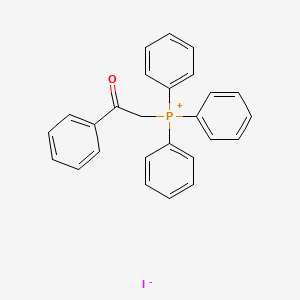
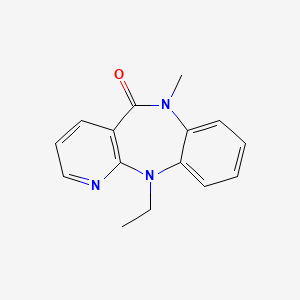
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
